![molecular formula C₉H₁₄O₈ B1139669 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid CAS No. 188854-96-8](/img/structure/B1139669.png)
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid
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Overview
Description
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid, also known as Kdn-2-en, is a compound that has been extensively employed in the realm of biomedicine . It exhibits promising prospects for the development of disease-targeting pharmaceutical agents .
Molecular Structure Analysis
The molecular formula of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid is C9H14O8 . Its molecular weight is 250.20 . The InChI code is 1S/C9H14O8/c10-2-4(12)7(14)8-6(13)3(11)1-5(17-8)9(15)16/h1,3-4,6-8,10-14H,2H2,(H,15,16)/t3-,4-,6-,7-,8+/m1/s1 .Physical And Chemical Properties Analysis
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid appears as a white amorphous solid . It is soluble in water and methanol . It should be stored at 0 to 8 °C and protected from moisture due to its hygroscopic nature .Scientific Research Applications
Inhibitor of Virus Sialidase
This compound has been identified as a potential inhibitor of virus sialidase . Sialidase, also known as neuraminidase, is an enzyme that plays a crucial role in the life cycle of influenza viruses. By inhibiting this enzyme, the compound could prevent the release of viral particles from infected cells, thereby halting the spread of the virus within the host.
Biomedical Research
In the realm of biomedicine, 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid is extensively employed for the development of disease-targeting pharmaceutical agents . Its unique structure makes it a valuable scaffold for synthesizing new drugs with potential applications in treating various diseases.
Enzymatic Reaction Studies
The compound is used in vitro enzymatic reactions to synthesize metabolites . These studies are essential for understanding metabolic pathways and can lead to the discovery of new therapeutic targets.
Tumor Targeting Agents
Glycosylated peptides containing this compound have shown receptor-specific accumulation in different tumor models . This indicates its potential use in creating targeted therapies for cancer treatment, where the compound’s ability to home in on tumor cells could be exploited to deliver therapeutic agents directly to the cancerous tissue.
Mechanism of Action
Target of Action
The primary targets of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid are sialidases , which are enzymes that cleave sialic acid residues from glycoconjugates . These enzymes play a crucial role in various biological processes, including cell-cell interaction, cellular recognition, and pathogenesis .
Mode of Action
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid interacts with its targets by serving as an efficient substrate for sialidases . It undergoes a reactive bond cleavage in the presence of catalytic enzymes, such as sialidases and glycosyltransferases .
Biochemical Pathways
The compound affects the biochemical pathways involving sialidases and glycosyltransferases . The kinetic data suggest that this carbohydrate is more accessible than other carbohydrates . The conformational change may be due to a barrier that is overcome by the catalytic enzyme .
Pharmacokinetics
Its molecular weight (25021 g/mol) and chemical structure suggest it may have reasonable bioavailability .
Result of Action
The molecular and cellular effects of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid’s action involve the alteration of sialic acid residues on glycoconjugates . This can impact various biological processes, potentially influencing cell-cell interactions and cellular recognition .
properties
IUPAC Name |
3,4-dihydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O8/c10-2-4(12)7(14)8-6(13)3(11)1-5(17-8)9(15)16/h1,3-4,6-8,10-14H,2H2,(H,15,16)/t3?,4-,6?,7-,8?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHMZNLAOQHCDZ-SDDMMPNHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(C(C1O)O)C(C(CO)O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(C(C1O)O)[C@@H]([C@@H](CO)O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid |
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